molecular formula C17H24O3 B3039129 4-(Octyloxy)cinnamic acid CAS No. 99196-58-4

4-(Octyloxy)cinnamic acid

Cat. No.: B3039129
CAS No.: 99196-58-4
M. Wt: 276.4 g/mol
InChI Key: KAMZUSZBMGHSEB-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Octyloxy)cinnamic acid is an organic compound with the molecular formula C₁₇H₂₄O₃. It is a derivative of cinnamic acid, characterized by the presence of an octyloxy group attached to the phenyl ring. This compound is known for its versatile applications in organic synthesis and as an intermediate in the production of various fine chemicals .

Mechanism of Action

Target of Action

Cinnamic acid and its derivatives have been reported to exhibit beneficial potential in the suppression of various diseases, including cancer . The compound interacts with multiple targets, including metabolic recombination and immune microenvironment regulation .

Mode of Action

Cinnamic acid derivatives have been reported to interact with their targets, leading to changes in cellular functions . For instance, some cinnamic acid derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .

Biochemical Pathways

Cinnamic acid derivatives, including 4-(Octyloxy)cinnamic acid, are involved in the phenylpropanoid pathway. Cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent hydroxylase, catalyzes the formation of 4-coumaric acid from trans-cinnamic acid . This reaction is a key step in the biosynthesis of phenylpropanoids, which play essential roles in plant structure construction, development, and defense .

Pharmacokinetics

Studies on cinnamic acid have shown that it undergoes β-oxidative and reductive metabolism on its acyl side chain . This metabolism occurs mainly in mitochondria and is highly dependent on ATP, CoA, and NAD+ . The presence of fatty acids and NADH can inhibit this β-oxidative metabolism .

Result of Action

Cinnamic acid and its derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . Some cinnamic acid derivatives have shown potent anti-TB activity, significant antibacterial activity, and potent anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, some studies have shown that trans-cinnamaldehyde, a cinnamic acid derivative, is unstable when exposed to air because the unsaturated aldehyde is easily oxidized to cinnamic acid, resulting in volatile loss . In vivo, trans-cinnamaldehyde can be catalyzed to cinnamic acid by an enzyme, which is an irreversible catalytic reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Octyloxy)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For instance, p-bromoanisole can be reacted with octyl-acrylate in an inert solvent, using a base and a coupling catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)cinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(Octyloxy)cinnamic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: The parent compound, which lacks the octyloxy group.

    4-Methoxycinnamic acid: Contains a methoxy group instead of an octyloxy group.

    4-Hydroxycinnamic acid: Features a hydroxy group on the phenyl ring.

Uniqueness

4-(Octyloxy)cinnamic acid is unique due to the presence of the octyloxy group, which imparts distinct physical and chemical properties. This modification enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound in various applications .

Properties

IUPAC Name

(E)-3-(4-octoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-13H,2-7,14H2,1H3,(H,18,19)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMZUSZBMGHSEB-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401258894
Record name (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99196-58-4
Record name (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99196-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401258894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Octyloxy)cinnamic acid
Reactant of Route 2
Reactant of Route 2
4-(Octyloxy)cinnamic acid
Reactant of Route 3
Reactant of Route 3
4-(Octyloxy)cinnamic acid
Reactant of Route 4
Reactant of Route 4
4-(Octyloxy)cinnamic acid
Reactant of Route 5
Reactant of Route 5
4-(Octyloxy)cinnamic acid
Reactant of Route 6
Reactant of Route 6
4-(Octyloxy)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.